

The 1-Phenylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: *1-Phenylpiperidine*

Cat. No.: *B1584701*

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For Researchers, Scientists, and Drug Development Professionals

The **1-phenylpiperidine** motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically significant therapeutics. Its rigid structure, combined with the synthetic tractability to introduce diverse substitutions, allows for the fine-tuning of pharmacological activity across a spectrum of biological targets. This technical guide provides an in-depth exploration of the biological activities of the **1-phenylpiperidine** scaffold, with a focus on its roles as a modulator of opioid and sigma receptors, an inhibitor of acetylcholinesterase, and as a promising framework for the development of novel anticancer agents.

Modulator of Opioid Receptors

Derivatives of the **1-phenylpiperidine** scaffold are renowned for their potent activity as opioid receptor modulators, forming the chemical basis for a significant class of synthetic analgesics. These compounds primarily exert their effects through interaction with the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR) critically involved in the modulation of pain perception.

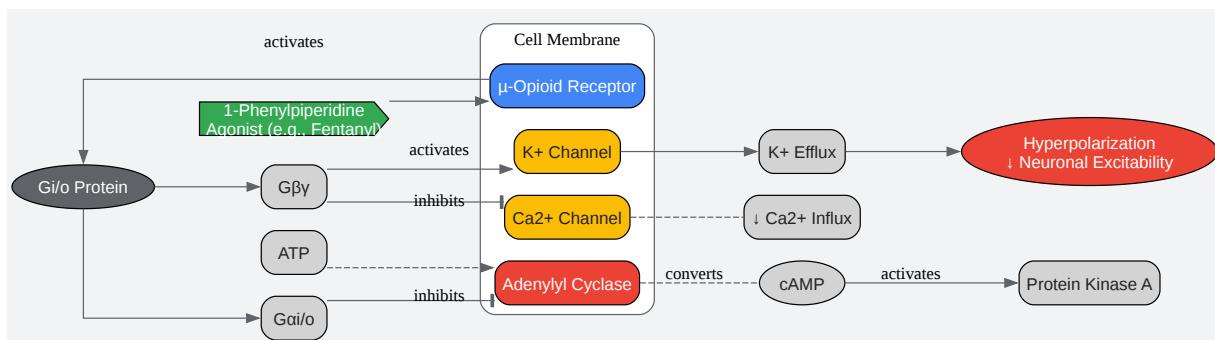
Quantitative Data: Opioid Receptor Binding Affinities

The binding affinity (Ki) of **1-phenylpiperidine** derivatives to opioid receptors is a key determinant of their analgesic potency. The following table summarizes the binding affinities for a selection of prominent compounds.

Compound	μ-Opioid Receptor Ki (nM)	δ-Opioid Receptor Ki (nM)	κ-Opioid Receptor Ki (nM)
Fentanyl	0.39[1]	>1,000[1]	255[1]
Sufentanil	<1	-	-
Alfentanil	1-100	-	-
Meperidine	>100	-	-
Carfentanil	Potent μ-agonist	-	-

Signaling Pathway: μ-Opioid Receptor Activation

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This is primarily mediated by the Gi/o family of G-proteins. The subsequent signaling events result in an overall inhibitory effect on neuronal excitability.

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μ-Opioid Receptor Signaling Pathway

Structure-Activity Relationship (SAR)

The analgesic potency of 4-anilidopiperidine derivatives like fentanyl is significantly influenced by substitutions on the piperidine ring and the N-acyl group.

- **Piperidine Ring Position 4:** The 4-anilido substitution is crucial for high affinity. The nature of the substituent on the anilino nitrogen can modulate potency.
- **Piperidine Ring Position 3:** Introduction of a methyl group at the 3-position can increase potency, with the cis isomer generally being more active. However, larger alkyl groups at this position tend to decrease activity.^[2]
- **N-Acyl Group:** The N-propionyl group in fentanyl is optimal. Replacing it with a phenacyl group results in a significant loss of potency.^[3]
- **N-Substituent:** An N-phenethyl group is a key feature for high μ-receptor affinity in the fentanyl series.

Ligands for Sigma Receptors

The **1-phenylpiperidine** scaffold is also a key feature in a number of high-affinity ligands for sigma receptors, particularly the sigma-1 ($\sigma 1$) subtype. These receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane and are implicated in a variety of cellular functions, making them attractive targets for the treatment of neuropsychiatric disorders.

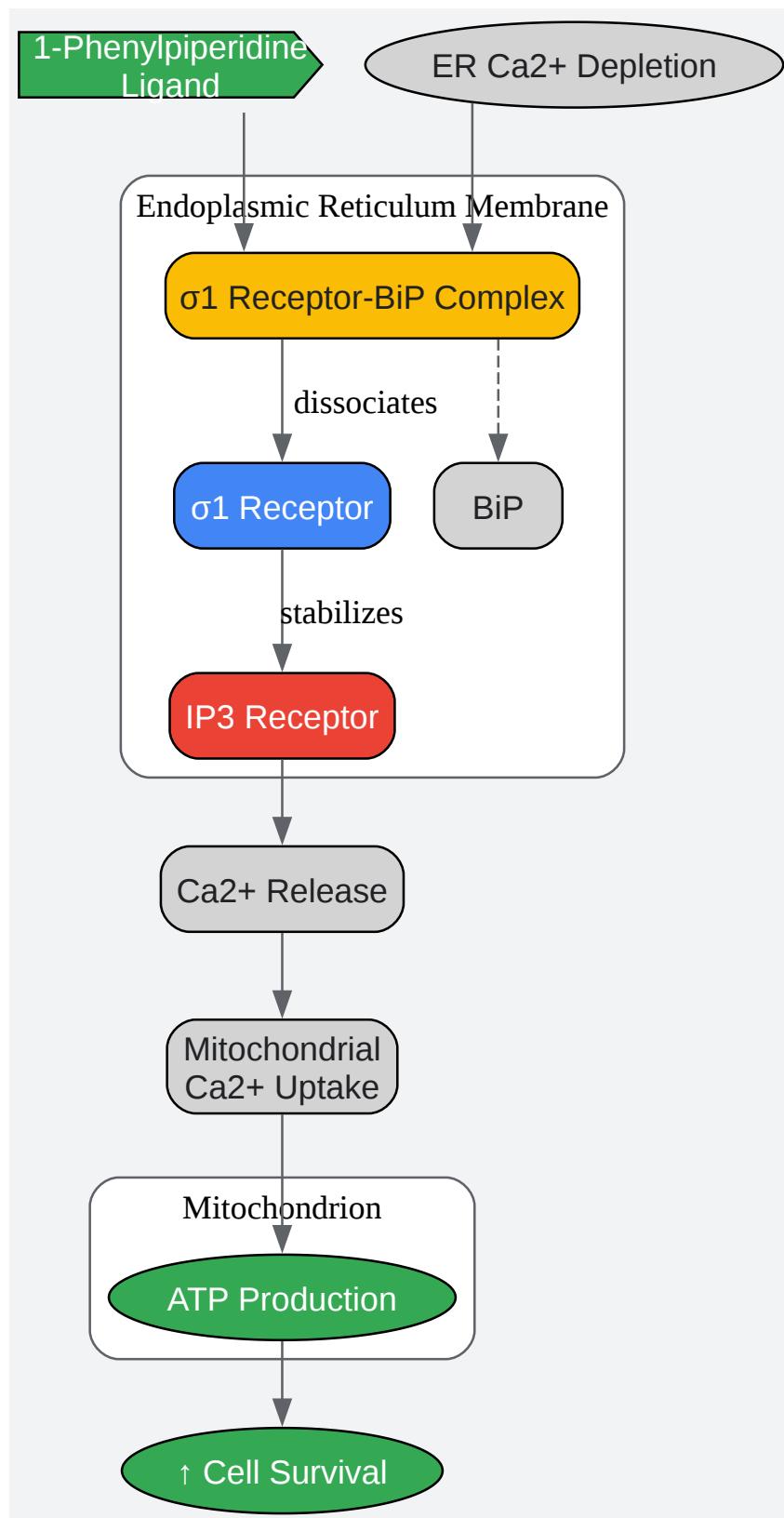
Quantitative Data: Sigma Receptor Binding Affinities

Several **1-phenylpiperidine** and related 1-phenylpiperazine derivatives exhibit high affinity and selectivity for sigma receptors.

Compound Class	Sigma-1 Receptor K_i (nM)	Reference
1-Phenylpiperazine derivatives	1-10 ^{[4][5]}	[4]
N-Phenylpropyl-N'-benzylpiperazines	~20	[6]
N-Phenylpropyl-4-benzylpiperidines	0.4 - 1.4	[6]
Phenoxyalkylpiperidines	0.86 - 0.89	[7]

Signaling Pathway: Sigma-1 Receptor Chaperone Activity

The sigma-1 receptor acts as an inter-organelle signaling modulator. Under normal conditions, it is complexed with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or ER calcium depletion, it dissociates from BiP and can then interact with and modulate the activity of various client proteins, such as the inositol 1,4,5-trisphosphate receptor (IP3R).^[4]



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Sigma-1 Receptor Signaling Pathway

Structure-Activity Relationship (SAR)

For 1-phenylpiperazine and related compounds, the affinity for sigma receptors is influenced by the nature of the substituents on both the phenyl ring and the piperazine/piperidine nitrogen. A quantitative structure-activity relationship (QSAR) study on a series of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines suggested that the affinity for the sigma-1 receptor is dependent on the electronic features of the substituents on the phenylpropyl moiety.^[8]

Acetylcholinesterase (AChE) Inhibitors

The **1-phenylpiperidine** scaffold is a key component of donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is thought to improve cognitive function.

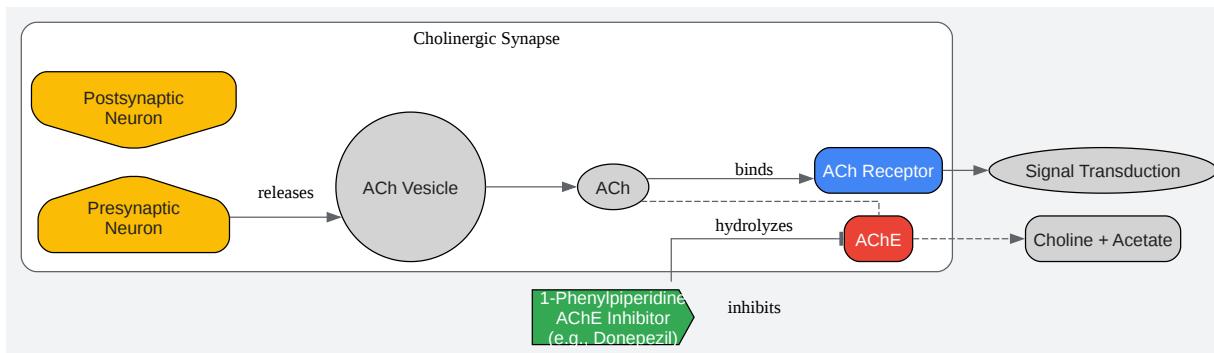
Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory potency (IC₅₀) of **1-phenylpiperidine** derivatives against AChE is a critical measure of their therapeutic potential.

Compound	AChE IC ₅₀ (nM)	Reference
Donepezil	6.7 ^{[9][10]}	[9][10]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine	5.7	[11]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine	1.2 ^{[12][13]}	[12][13]

Signaling Pathway: Cholinergic Neurotransmission

AChE inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This leads to increased activation of postsynaptic acetylcholine receptors, which can be either nicotinic (ionotropic) or muscarinic (metabotropic).



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Mechanism of AChE Inhibition

Structure-Activity Relationship (SAR)

For 1-benzylpiperidine-based AChE inhibitors, the structure-activity relationship is well-defined. The 1-benzyl group and the substituent at the 4-position of the piperidine ring are critical for potent inhibition. For instance, in a series of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives, the introduction of a benzoylamino group at the 4-position of the phthalimido moiety significantly enhances inhibitory activity.[12][13][14]

Anticancer Agents

The piperidine scaffold is present in a number of anticancer drugs, and emerging research has highlighted the potential of **1-phenylpiperidine** derivatives as novel anticancer agents. These compounds can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data: In Vitro Anticancer Activity

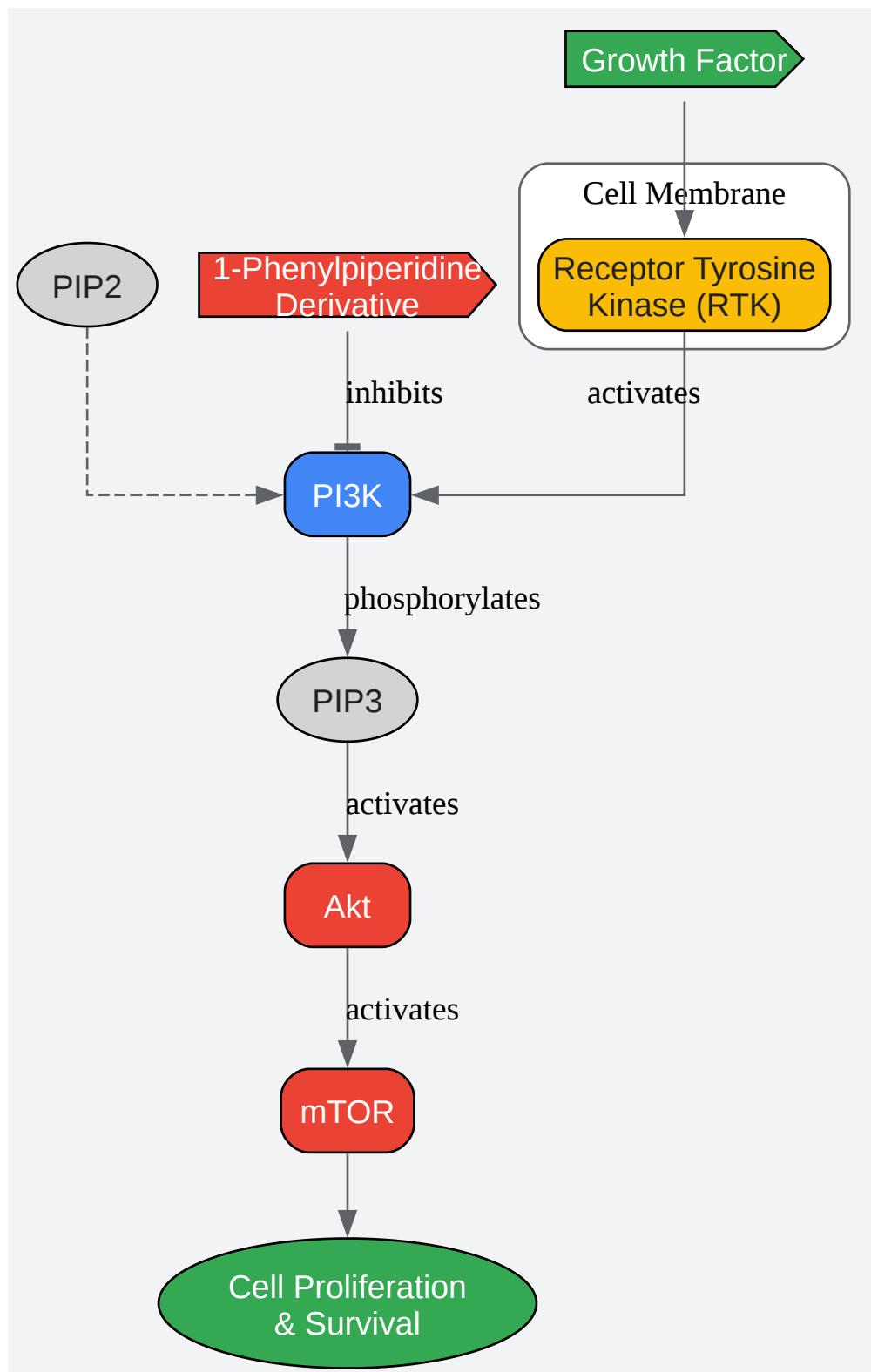
The *in vitro* anticancer activity of **1-phenylpiperidine** derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Phenylpropiophenone derivatives	HeLa, Fem-X, PC-3, MCF-7, LS174, K562	Varies	[15]
Plastoquinone analogs with N-phenylpiperazine	MCF-7	Varies	

Note: Specific IC50 values for **1-phenylpiperidine** derivatives as anticancer agents are diverse and depend heavily on the specific substitutions and the cancer cell line being tested. The references provide examples of such studies.

Signaling Pathway: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some **1-phenylpiperidine** derivatives may exert their anticancer effects by inhibiting components of this pathway.

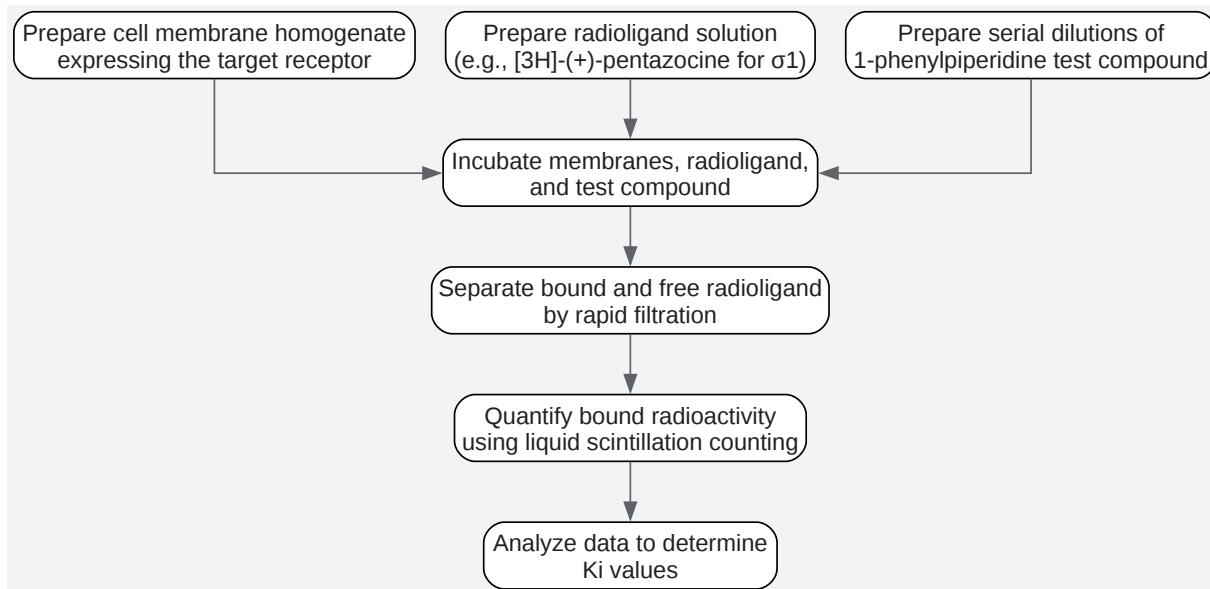


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PI3K/Akt Signaling Pathway

Experimental Protocols

Experimental Workflow: Receptor Binding Assay



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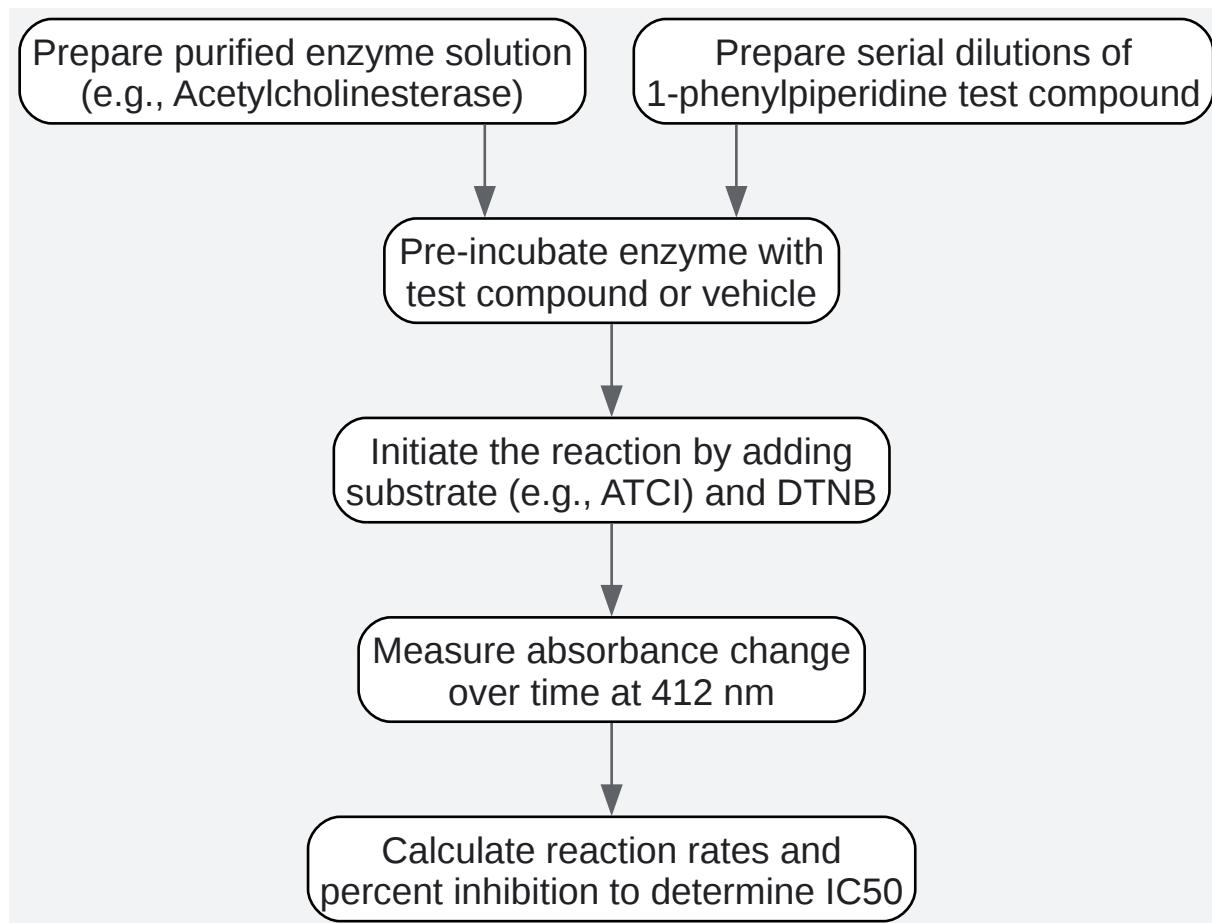
Workflow for a Receptor Binding Assay

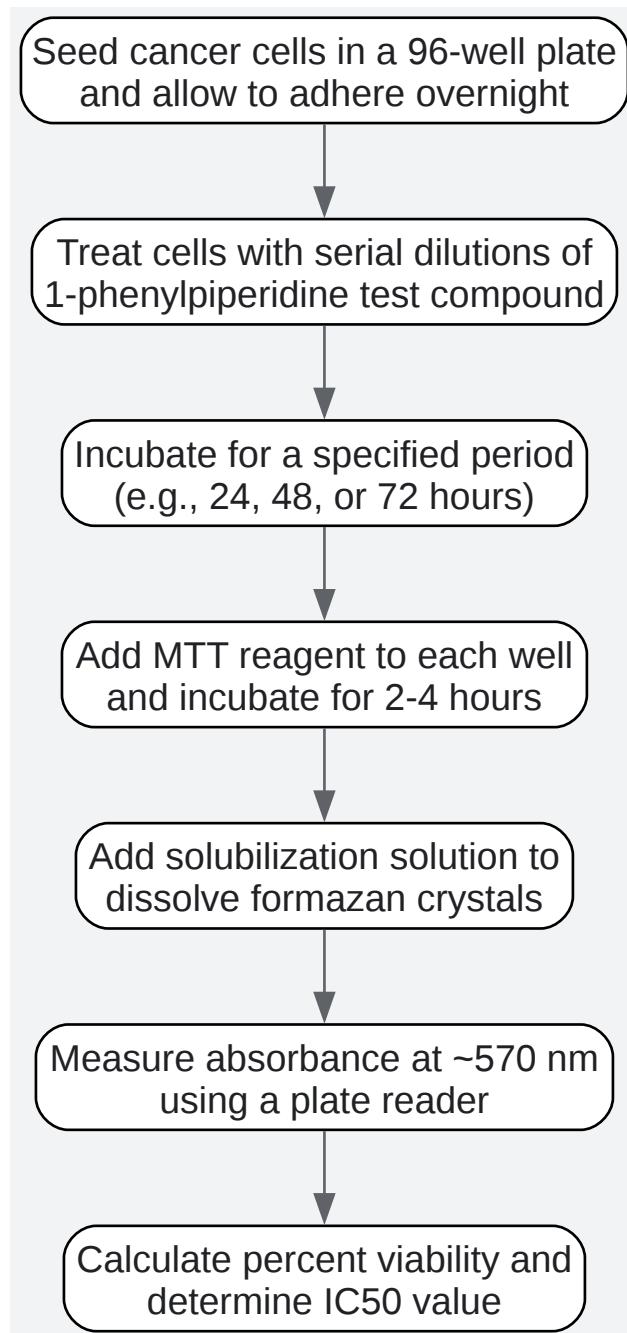
Protocol: Sigma-1 Receptor Radioligand Binding Assay

- Membrane Preparation: Prepare membrane homogenates from a suitable source known to express sigma-1 receptors (e.g., guinea pig brain or cells transfected with the receptor).
- Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
- Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the **1-phenylpiperidine** test compound.

- Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol).
- Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
- Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Enzyme Inhibition Assay





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